1-Bromo-3-chlorocyclobutane

Analytical Chemistry Stereochemistry Quality Control

1-Bromo-3-chlorocyclobutane (CAS 4935-03-9) is a mixed 1,3-dihalogenated cyclobutane derivative with molecular formula C₄H₆BrCl and molecular weight 169.45 g/mol. The compound exists as two stereoisomers—cis and trans—both of which are achiral due to the presence of a plane of symmetry bisecting the ring through the 1- and 3-positions.

Molecular Formula C4H6BrCl
Molecular Weight 169.45 g/mol
CAS No. 4935-03-9
Cat. No. B1620077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-chlorocyclobutane
CAS4935-03-9
Molecular FormulaC4H6BrCl
Molecular Weight169.45 g/mol
Structural Identifiers
SMILESC1C(CC1Br)Cl
InChIInChI=1S/C4H6BrCl/c5-3-1-4(6)2-3/h3-4H,1-2H2
InChIKeyNWKWULMAMXIPAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-chlorocyclobutane (CAS 4935-03-9): What Procurement Teams Need to Know About This Dual-Halogen Cyclobutane Building Block


1-Bromo-3-chlorocyclobutane (CAS 4935-03-9) is a mixed 1,3-dihalogenated cyclobutane derivative with molecular formula C₄H₆BrCl and molecular weight 169.45 g/mol . The compound exists as two stereoisomers—cis and trans—both of which are achiral due to the presence of a plane of symmetry bisecting the ring through the 1- and 3-positions [1]. Its calculated XLogP3-AA value of 2.2 reflects moderate lipophilicity relevant to membrane permeability considerations in drug design . The compound serves as a key intermediate in the synthesis of bicyclo[1.1.0]butane, a highly strained hydrocarbon used in strain-release-driven transformations [2].

Why 1-Bromo-3-chlorocyclobutane Cannot Be Replaced by 1,3-Dibromocyclobutane, 1,3-Dichlorocyclobutane, or Mono-Halogenated Cyclobutanes


In medicinal chemistry and advanced organic synthesis, 1-bromo-3-chlorocyclobutane occupies a unique niche among 1,3-dihalogenated cyclobutanes that generic substitution cannot address. Its asymmetric halogen pairing (Br at C1, Cl at C3) enables differential reactivity in sequential cross-coupling reactions, a capability absent in symmetric dihalides like 1,3-dibromocyclobutane or 1,3-dichlorocyclobutane [1]. The bromine atom serves as the primary leaving group for initial functionalization, while the chlorine atom remains intact for subsequent orthogonal transformations—a chemoselectivity advantage that symmetric analogs cannot replicate [2]. The compound exists as cis and trans stereoisomers, each exhibiting distinct NMR spectral signatures (cis: 3 signals; trans: 6 signals) that permit unequivocal stereochemical assignment and quality control verification [3]. Furthermore, the cyclobutane scaffold confers unique conformational restriction and metabolic stability advantages in drug design, including prevention of cis/trans isomerization, reduction of planarity, and function as an aryl isostere [4].

1-Bromo-3-chlorocyclobutane: Direct Comparative Evidence Against Closest Analogs


NMR Spectral Differentiation: cis- vs. trans-1-Bromo-3-chlorocyclobutane

The cis and trans stereoisomers of 1-bromo-3-chlorocyclobutane exhibit fundamentally different ¹H NMR spectral patterns due to differences in molecular symmetry [1].

Analytical Chemistry Stereochemistry Quality Control

Gas Chromatographic Retention Time Differentiation for Isomer Identification

Under standardized GC conditions, the cis and trans isomers of 1-bromo-3-chlorocyclobutane exhibit distinct and reproducible retention times, enabling precise identification and quantification of isomeric composition [1].

Analytical Chemistry Chromatography Purity Assessment

Halogen Exchange Selectivity: 1-Bromo-3-chlorocyclobutane vs. 1,3-Dibromocyclobutane

In direct comparative equilibration studies under identical reaction conditions, 1-bromo-3-chlorocyclobutane and 1,3-dibromocyclobutane exhibit significantly different cis/trans isomer distributions, reflecting the influence of the chlorine substituent on thermodynamic stability [1].

Physical Organic Chemistry Reaction Mechanism Halogen Exchange

Cyclobutane Scaffold Advantage in Medicinal Chemistry: Conformational Restriction

The cyclobutane ring confers multiple quantifiable advantages in drug candidate optimization that linear alkyl chains or larger cyclic systems cannot provide, establishing 1-bromo-3-chlorocyclobutane as a privileged scaffold for introducing these properties [1].

Medicinal Chemistry Drug Design Structure-Activity Relationship

1-Bromo-3-chlorocyclobutane: Evidence-Backed Research Applications and Procurement Scenarios


Synthesis of Bicyclo[1.1.0]butane for Strain-Release-Driven Transformations

1-Bromo-3-chlorocyclobutane serves as the direct synthetic precursor to bicyclo[1.1.0]butane via intramolecular Wurtz coupling with molten sodium [1]. The compound's 1,3-relationship between bromine and chlorine substituents positions the two leaving groups on opposite faces of the cyclobutane ring, enabling the bridge-forming coupling that generates the highly strained bicyclic framework (dihedral angle 123°) [1]. This synthetic utility is unique to the 1,3-dihalogen substitution pattern and cannot be replicated with 1,2-dihalogenated cyclobutanes or mono-halogenated analogs [2].

Orthogonal Sequential Functionalization via Differential Halogen Reactivity

The asymmetric halogen pairing in 1-bromo-3-chlorocyclobutane (Br at C1, Cl at C3) enables chemoselective sequential cross-coupling strategies. The bromine atom serves as the primary site for Suzuki-Miyaura, Buchwald-Hartwig, or other palladium-catalyzed couplings, while the chlorine atom remains intact for subsequent orthogonal transformations [3]. This differential reactivity profile is unavailable in symmetric dihalides (e.g., 1,3-dibromocyclobutane or 1,3-dichlorocyclobutane), which offer only single-step functionalization before both halogen atoms are consumed [3].

Stereochemically-Defined Cyclobutane Building Blocks for Drug Discovery

The cis and trans stereoisomers of 1-bromo-3-chlorocyclobutane can be chromatographically separated and independently employed to install stereodefined cyclobutane cores into drug candidates [1]. The distinct NMR spectral signatures (cis: 3 signals; trans: 6 signals) and GC retention times (trans: 12 min; cis: 14 min) provide validated analytical benchmarks for confirming stereochemical purity before use in SAR studies [1][4]. This stereochemical control is critical given that cyclobutane conformation directly influences pharmacophore orientation and target binding, as established across multiple drug discovery programs [5].

Preparation of 3-Chlorocyclobutane-Derived Pharmacophores via Selective Bromide Displacement

1-Bromo-3-chlorocyclobutane can be prepared in 35–52% yield from 3-chlorocyclobutanecarboxylic acid via the mercury(II) oxide-modified Hunsdiecker reaction [4]. The compound's boiling point of 67–72 °C at 45 mmHg and refractive index n²³ᴅ 1.5065 provide physical property benchmarks for verifying successful synthesis and purity [4]. The chlorine substituent can be retained during bromide displacement reactions, enabling the installation of the 3-chlorocyclobutyl moiety into larger pharmacophores while preserving the chlorine atom for subsequent metabolic modulation or binding interactions [5].

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